molecular formula C15H16N2O2S B2978429 1-[(4-methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 920410-90-8

1-[(4-methoxyphenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2978429
CAS No.: 920410-90-8
M. Wt: 288.37
InChI Key: WVZWBEKRNBVLSA-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidines can be synthesized using several methods. For instance, one study reported the synthesis of a series of novel triazole-pyrimidine-based compounds .


Molecular Structure Analysis

The compound likely contains a pyrimidine core, which is a six-membered ring with two nitrogen atoms. It also has a methoxybenzyl group attached, which could influence its reactivity and properties .

Scientific Research Applications

Eco-friendly Synthesis and Biological Activity

A study by Abdallah et al. (2018) highlights the eco-friendly synthesis and evaluation of pyridopyrimidinone derivatives, including compounds structurally related to the one . These compounds were assessed as corrosion inhibitors for carbon steel in sulfamic acid medium, showcasing their potential in industrial applications. The derivatives acted as mixed-type inhibitors, with their efficiency increasing with concentration. The adsorption followed Langmuir's isotherm, indicating strong and efficient corrosion inhibition properties (Abdallah, Shalabi, & Bayoumy, 2018).

Antimicrobial and Analgesic Agents

Research conducted by Abu-Hashem et al. (2020) involved the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were tested as cyclooxygenase-1/2 (COX-1/2) inhibitors, highlighting their potential in medical applications for managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antihistaminic Action and Theoretical Studies

A study by Genç et al. (2013) synthesized and evaluated the antihistaminic actions of a compound closely related to the one mentioned. The research focused on its potential bronchorelaxant effects via H1 receptor antagonism, providing insight into its therapeutic applications in allergy and asthma treatments. Theoretical studies supported these findings, enhancing our understanding of the compound's pharmacological properties (Genç, Yılmaz, Ilhan, & Karagoz, 2013).

Anti-HIV Activity

Mai et al. (1995) reported on thio analogues of dihydroalkoxybenzyloxopyrimidines (DABOs), demonstrating selective inhibition of HIV-1 multiplication in vitro. These findings point to the potential use of such compounds in developing new therapeutic agents against HIV, enhancing the arsenal of drugs available for the treatment of this virus (Mai, Artico, Sbardella, Massa, Loi, Tramontano, Scano, & la Colla, 1995).

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-11-7-5-10(6-8-11)9-17-13-4-2-3-12(13)14(20)16-15(17)18/h5-8H,2-4,9H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZWBEKRNBVLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(CCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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